molecular formula C16H18N2O3 B2589234 3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902927-07-4

3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide

Cat. No. B2589234
CAS RN: 1902927-07-4
M. Wt: 286.331
InChI Key: ADYVSUBDSXNHLA-UHFFFAOYSA-N
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Description

“3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide” is a chemical compound that contains a total of 41 bonds, including 23 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), 1 nitrile (aromatic), and 2 ethers (aliphatic) .


Synthesis Analysis

The synthesis of similar benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of “3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide” includes several key features. It contains a total of 41 bonds, including 23 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), 1 nitrile (aromatic), and 2 ethers (aliphatic) .


Chemical Reactions Analysis

While specific chemical reactions involving “3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide” are not available, benzamides are a significant class of amide compounds. These compounds have been widely used in various industries and have diverse biological activities .

Scientific Research Applications

Porous Polyelectrolyte Frameworks

This compound can be used in the synthesis of Porous Polyelectrolyte Frameworks (i-POPs) . These frameworks feature high surface areas, robust skeletons, tunable pores, adjustable functionality, and versatile applicability. They have been used in various applications such as adsorption, separation, catalysis, sensing, ion conduction, and biomedical applications .

Hydrogen Storage

The compound has shown promise in hydrogen storage applications. For instance, when doped with lithium, it showed a hydrogen uptake of 1.0 wt% at 273 K and 80 bar . This provides an accessible route for improving the hydrogen storage performance of metalated i-POPs .

Visible-Light-Induced C–C Coupling Reaction

The compound can be used in visible-light-induced C–C coupling reactions . This method facilitates the synthesis of C–C coupling derivatives without the addition of transition metals and oxidants or other additives .

Synthesis of Bipyridine

It can be used in the synthesis of bipyridine from 3-Cyano-1,4-Dihydropyridines . The visible-light-activated C-H bond is used for selective formation of new C–C bonds .

Anticancer Evaluation

Although not directly mentioned in the search results, similar compounds have been evaluated for their anticancer activity . It’s plausible that “3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide” could also be evaluated in this context.

Synthesis of Heterobiaryls

The compound could potentially be used in the synthesis of heterobiaryls , a privileged pharmacophore found in commercial drugs as well as numerous therapeutic candidates .

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-cyanobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c17-10-11-2-1-3-12(8-11)16(19)18-13-4-5-14-15(9-13)21-7-6-20-14/h1-3,8,13-15H,4-7,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYVSUBDSXNHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CC=CC(=C3)C#N)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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